Sebacic acid

Description

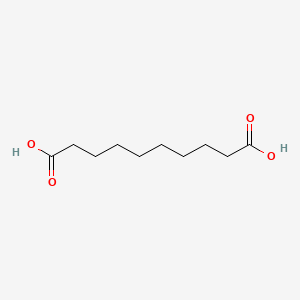

This compound is an alpha,omega-dicarboxylic acid that is the 1,8-dicarboxy derivative of octane. It has a role as a human metabolite and a plant metabolite. It is an alpha,omega-dicarboxylic acid and a dicarboxylic fatty acid. It is a conjugate acid of a sebacate(2-) and a sebacate. It derives from a hydride of a decane.

This compound is a natural product found in Drosophila melanogaster, Caesalpinia pulcherrima, and other organisms with data available.

This compound is a saturated, straight-chain naturally occurring dicarboxylic acid with 10 carbon atoms. This compound is a normal urinary acid. In patients with multiple acyl-CoA-dehydrogenase deficiency (MADD) or glutaric aciduria type II (GAII) are a group of metabolic disorders due to deficiency of either electron transfer flavoprotein or electron transfer flavoprotein ubiquinone oxidoreductase, biochemical data shows an increase in urine this compound excretion. This compound is a white flake or powdered crystal slightly soluble in water that has been proposed as an alternative energy substrate in total parenteral nutrition. This compound was named from the Latin sebaceus (tallow candle) or sebum (tallow) in reference to its use in the manufacture of candles. This compound and its derivatives such as azelaic acid have a variety of industrial uses as plasticizers, lubricants, hydraulic fluids, cosmetics, candles, etc. It is used in the synthesis of polyamide and alkyd resins. It is also used as an intermediate for aromatics, antiseptics and painting materials. (A7916, A7917, A7918, A7919).

See also: Polifeprosan 20 (monomer of) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

decanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMXRPHRNRROMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Record name | SEBACIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26776-29-4, Array | |

| Record name | Poly(sebacic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7026867 | |

| Record name | Decanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sebacic acid is a white granular powder. Melting point 153 °F. Slightly soluble in water. Sublimes slowly at 750 mmHg when heated to melting point., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Solid; [Merck Index] White solid; [Acros Organics MSDS], Solid, WHITE POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | SEBACIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sebacic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sebacic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SEBACIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

563 °F at 100 mmHg (NTP, 1992), 364.00 to 365.00 °C. @ 760.00 mm Hg, at 13.3kPa: 294 °C | |

| Record name | SEBACIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sebacic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SEBACIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

220 °C | |

| Record name | SEBACIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), 1.0 mg/mL, Solubility in water, g/100ml: 0.1 (poor) | |

| Record name | SEBACIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sebacic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SEBACIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2075 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2 g/cm³ | |

| Record name | SEBACIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEBACIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 361 °F ; 100 mmHg at 562.1 °F; 760 mmHg at 666.1 °F (NTP, 1992), 0.00000289 [mmHg] | |

| Record name | SEBACIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sebacic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-20-6 | |

| Record name | SEBACIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sebacic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sebacic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sebacic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sebacic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEBACIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97AN39ICTC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sebacic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SEBACIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

274.1 °F (NTP, 1992), 130.8 °C, 131 °C | |

| Record name | SEBACIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sebacic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SEBACIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Sebacic acid chemical structure and properties

An In-depth Technical Guide to Sebacic Acid: Structure, Properties, and Applications

Abstract

This compound, a C10 linear dicarboxylic acid, is a versatile and pivotal chemical intermediate derived predominantly from renewable castor oil.[1] Its unique molecular architecture—a long, flexible aliphatic chain capped by two hydrophilic carboxyl groups—imparts a desirable combination of properties, making it indispensable in the synthesis of high-performance polymers, advanced lubricants, non-migrating plasticizers, and corrosion inhibitors.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, industrial synthesis, and key application areas, with a focus on the mechanistic principles that underpin its utility for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

This compound is a naturally occurring saturated dicarboxylic acid.[4] In its pure form, it exists as a white, odorless flake or powdered crystal.[5][6]

The structure of this compound features a backbone of eight methylene groups (-(CH₂)₈-) flanked by two terminal carboxylic acid functional groups (-COOH).[5] This bifunctional nature is the cornerstone of its chemical reactivity, allowing it to act as a linear monomer in polycondensation reactions. The long methylene chain provides flexibility, hydrophobicity, and low-temperature stability to the resulting polymers and esters, while the carboxyl groups are sites for strong intermolecular hydrogen bonding, esterification, and salt formation.

Caption: Chemical structure of this compound (Decanedioic Acid).

Physicochemical Properties

The physical and chemical properties of this compound are a direct result of its molecular structure. Its relatively high melting point compared to shorter-chain dicarboxylic acids is due to the extensive intermolecular hydrogen bonding between the carboxyl groups, which creates a stable crystalline lattice. Its poor solubility in water at room temperature is dominated by the long, hydrophobic alkyl chain.[9]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to off-white crystalline powder or granules | [8][10] |

| Melting Point | 131–137 °C (268–279 °F) | [5][11] |

| Boiling Point | 294.4 °C at 100 mmHg | [5][8] |

| Density | ~1.21 g/cm³ | [8] |

| Water Solubility | 0.25 g/L at 25 °C; 1.0 g/L at 20 °C | [5][12] |

| Solubility (Organic) | Soluble in ethanol, acetone, and ether | [9][10][13] |

| Acidity (pKa) | pKa₁ = 4.72; pKa₂ = 5.45 | [5] |

| Flash Point | ~220 °C |[10][11] |

Industrial Synthesis from Castor Oil

The predominant commercial route to this compound is through the alkaline cleavage of ricinoleic acid, which is the primary fatty acid component of castor oil.[1][13][14] This bio-based manufacturing process makes this compound a sustainable alternative to petroleum-derived dicarboxylic acids.[1]

The process involves heating castor oil with a strong alkali, typically sodium hydroxide (NaOH), at high temperatures (around 250 °C). This saponifies the oil and then cleaves the ricinoleic acid molecule at the site of its double bond and hydroxyl group. The reaction yields disodium sebacate and 2-octanol as the main products. Subsequent acidification of the disodium sebacate salt with a mineral acid, like sulfuric acid, precipitates the free this compound, which is then purified through washing and crystallization.[7]

Caption: Industrial synthesis of this compound from castor oil.

Key Applications and Mechanistic Insights

This compound's unique structure makes it a valuable component in numerous industrial and commercial products.

High-Performance Polyamides (Nylons)

This compound is a key monomer in the production of specific nylons, most notably Nylon 6,10.[4][15] In this polycondensation reaction with hexamethylenediamine, the ten-carbon chain of this compound becomes an integral part of the polymer backbone.

-

Causality : The long (-(CH₂)₈-) aliphatic segment from this compound imparts lower moisture absorption, greater flexibility, and improved dimensional stability compared to nylons made with shorter-chain diacids like adipic acid (used in Nylon 6,6). These properties are critical for high-performance filaments, bristles, and engineering plastics.

Plasticizers

Esters of this compound, such as dioctyl sebacate (DOS) and dibutyl sebacate (DBS), are used as high-performance plasticizers for polymers like polyvinyl chloride (PVC).[10][16]

-

Causality : The long, non-polar alkyl chains of the sebacate esters effectively solvate the polymer chains, inserting themselves between them to reduce intermolecular forces. This increases flexibility and durability. Unlike many other plasticizers, sebacates exhibit low volatility and low migration, making them ideal for demanding applications in cold-resistant wiring and food-contact films.[17]

Lubricants and Greases

Sebacate esters are prized as base stocks for high-performance synthetic lubricants, particularly in aviation and automotive applications.[2]

-

Causality : The chemical structure of sebacate esters provides an excellent combination of high thermal stability and low-temperature fluidity.[2] The absence of volatile components ensures consistent performance across a wide temperature range, a critical requirement for jet engine oils and specialty greases.[2]

Corrosion Inhibition

This compound and its salts (e.g., disodium sebacate) are effective corrosion inhibitors, especially in metalworking fluids and engine coolants.[14][18][19]

-

Causality : this compound adsorbs onto metal surfaces, forming a thin, protective hydrophobic layer.[20][21] This film acts as a physical barrier, preventing corrosive agents like water and oxygen from reaching the metal surface. Its dicarboxylate nature allows it to chelate with metal ions, further stabilizing the protective layer.[15]

Cosmetics and Personal Care

In cosmetic formulations, this compound is used for pH adjustment (buffering) and as a precursor for various emollient esters.[17][19]

-

Causality : As a weak acid, it helps maintain the desired pH of skin and hair care products.[17] Its esters, like diisopropyl sebacate, provide a non-oily, silky feel and can improve the spreadability of formulations and enhance the solubility of UV filters in sunscreens.[17]

Drug Development and Biomedical Applications

This compound is a monomer used to synthesize biodegradable and biocompatible polyesters, such as poly(glycerol sebacate) (PGS), for tissue engineering and controlled drug delivery systems.[22]

-

Causality : The ester linkages in polymers like PGS are susceptible to hydrolysis under physiological conditions, allowing the polymer matrix to degrade into the non-toxic, naturally occurring monomers (this compound and glycerol).[22] The degradation rate can be tuned by adjusting the degree of cross-linking, making it a highly adaptable platform for creating scaffolds for tissue regeneration and for the sustained release of therapeutic agents.[22]

Analytical Protocol: Purity Assessment by Titration

The purity of this compound is readily determined by a standard acid-base titration, which quantifies the two carboxylic acid groups. This method is self-validating and provides a reliable measure of the acid value.

Objective : To determine the purity of a this compound sample by titration with a standardized sodium hydroxide solution.

Materials :

-

This compound sample (~0.5 g)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Phenolphthalein indicator solution

-

Solvent mixture: 95% Ethanol and deionized water (1:1 v/v), neutralized

-

Analytical balance, 250 mL Erlenmeyer flask, 50 mL burette

Methodology :

-

Sample Preparation : Accurately weigh approximately 0.5 g of the this compound sample and record the mass.

-

Dissolution : Transfer the sample to a 250 mL Erlenmeyer flask and dissolve it in 50 mL of the neutralized ethanol/water solvent mixture. Gentle warming may be required to facilitate complete dissolution.

-

Rationale: A mixed solvent system is used because this compound is poorly soluble in water alone but freely soluble in ethanol. The solvent must be neutralized beforehand to ensure it does not interfere with the endpoint determination.

-

-

Indicator Addition : Add 2-3 drops of phenolphthalein indicator to the dissolved sample. The solution should remain colorless.

-

Titration : Titrate the this compound solution with the standardized 0.1 M NaOH solution from the burette. Swirl the flask continuously.

-

Endpoint Determination : The endpoint is reached when the solution turns a faint but persistent pink color that lasts for at least 30 seconds. Record the final volume of NaOH used.

-

Rationale: Phenolphthalein is chosen as the indicator because its pH transition range (~8.2-10) corresponds well with the equivalence point of a weak acid (this compound) being titrated with a strong base (NaOH).

-

-

Calculation : Calculate the purity of this compound using the following formula:

Purity (%) = (V × M × 101.12) / (W)

Where:

-

V = Volume of NaOH used (L)

-

M = Molarity of NaOH solution (mol/L)

-

W = Weight of this compound sample (g)

-

101.12 = Equivalent weight of this compound (Molar Mass / 2, since it is dibasic)

-

Conclusion

This compound stands out as a high-value, bio-based chemical building block. Its linear C10 difunctional structure provides a unique and advantageous set of properties that are leveraged across a wide spectrum of applications, from improving the performance of everyday plastics and cosmetics to enabling advanced technologies in lubricants and biomedical devices. For researchers and developers, a thorough understanding of the relationship between its molecular structure and its functional properties is key to unlocking further innovation and creating more sustainable, high-performance materials.

References

- This compound. (n.d.). In Wikipedia. Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRNNUYVTT311TVU2EVG-7vLNtPLPU-FIHvdIZiE9aC8Oo3tRvi8s5VG1AB-lRuHzZVuuC8ehOQEfwxdy98x4gB3ufctCz4Ph7ZB3cBBHvnCQrJrcr2AxHjWTfyltT7DcjHs8vy6f7x1ZGE1UweQH1RkZFoCVHjA9e3vcbcYzi2yDNz]

- This compound - Wikipedia. (n.d.). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtDEAUBnqZ6_0RYXK3FX6HIMIhc1TvGDFm8yJrSe0ujtP80Bi71VFGKxolESykF44aCnAOSmNqEFIcXtqBFJxYc1xD6QxUa-NbtD9LephN8LNfSZce0j1rfwykwVhhDxLTwZ1C]

- This compound - CAMEO Chemicals - NOAA. (n.d.). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNVCZa1IcBSNJNBywDZClldccIXMMXIohGrJkr8nf4RXtRLtFntR2ca--xbOCmKmVKtEs_MmGcAuC1ifHoAOxz9GtG4dtcT7aVxvCP0D3vvEk-oNJe-407GtX6molsLZejBeonPzC5aA==]

- This compound (DICARBOXYLIC ACID) - Ataman Kimya. (n.d.). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFASlFoZTM_ruA32or7c_n2kzsU83pMp2eBDjzM8M0qgohXOGhXzups94gwrU3kYuTwFMc_mkeFHXlaBbMhUmI2J_crK60FKA_NP4kYY9ajg-q9p6Rf2hD9t8SclK9DFJ9rF3yadOIQMLq-kJ8LeM3WgHpuwHSaKBqsrr6RXR7zTQ==]

- This compound – Key Properties and Applications Across Multiple Industries. (n.d.). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdbHSDxLYKN9lKUF7YaHrtowZ0RNgBkrp1fLWWcGnlEUyz_Il2i8kHEUtW6ZBQpOKUbWZXupVM9GbUMK5njM7jB6vtd_Tod-itsBNPgdfhN-aYeOmr1t499vPSjmsSy3SoQVDufLLhMinxXt4wU5nU]

- This compound | C10H18O4 | CID 5192 - PubChem. (n.d.). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiGxnz7-tT1HaXqtxCc3gZlJHA5miOe40440DQoQVunEFUYSo3GOJ-vc7dUNcpSjkvyVjXkYAu_n3pnlnQkxIjMdn-cX7m8jI8tmkZ1FqEod1DuLqTKsYsCIuBnd8rlJMVGcUIyRTMy1F5EKK1Iig2]

- This compound | - atamankimya.com. (n.d.). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8NyoWzDUYo5-riHSrupdyQ9vFloyin9WWLDFJLsv3cECvl5CzGwSEIH5B3ycqrZYa39mWJajnhR5mdh1l16C9SdY1jtzyJmvcqwFPntG_5bXEnZDuP1TVfv91yHRWE0Up1q0qpgCpAjpV8qwBSJ5J7CcM_1hIKx5T1VryaoLAsg==]

- This compound. (n.d.). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9BduJBCJcy7G-Cd56QrWfMms6qLW9FhIQvn4fxz050Q4S8IZfrg6ESjCTbkCc_w_GSPsStjRcy4MH3-1TfENDswj4r0lVt-QG5SuZIV0ig8GJLJ3pFinL7kIc-r3OjT-0IwVKPXeZtKxpWCX9Tak=]

- This compound - High-Quality for Versatile Applications | PENPET. (n.d.). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_RsLjemL4nWjUFJDHJpLSPHKjgVKEpSGbP7S-W13R14noBTPbMqpzq5rvUnIS9_xKkNxpETnR6-_XsO793F1puezRHDi7kn82WL-bXn0CKa99klz2M3Zj_V_1Rb1-Z433Xgh8JkS87od7ns6IhvYDJNGv6UD8Mg==]

- Cas 111-20-6,this compound | lookchem. (n.d.). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEUEIITpL6A0gv7JgDh3WhM96diSf2VEljT--jG0K9ZLXSiORemNejJBqznNrrdykxM3Rr244Fg5ObcOt7afJHzQv50pTwmGMQA45x2gx6HaaCZQ-rNBbNAaHNFiI0q4KNJ6mQgw==]

- 111-20-6(this compound) Product Description - ChemicalBook. (n.d.). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPMSrH3bOBA7kGZLsYr6bVf9n6AVJ1eFl4Pk3FhSGq5b5P244LVFfIHBm8Vt1Xiu41-9oR2Xk4YydJ5lincmOloI0M11kAHsuP5VtmRUAtzWDkgLlh74qO4WRWk5Ljf0gEa_iQy7xTKWHRdrdu9v4eAjOwu7vEwnxIAw-ahEoM5Q==]

- This compound - Solubility of Things. (n.d.). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBxBrHZ8Ox7eAlJwqnXZ3nQ7Yyq0VltlS31_Zj5WI3D1c4AIq6qfvJ64gyL5ovUUx-l5SSSYUfuxAA48rG9luoMJl45aDBbLm2cSFjOyps7Y98nxwKEek4MMJinbB8Q9qrz5xGq182yHPttZFW]

- Wintrol® this compound (Decanedioic Acid) Manufacturer - Wincom Inc. (n.d.). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaW8IKTKdDUOntHDbf845Z0YsuGbGX9KFKZwADZnjv1aotI272KCXVfVPqKBCMDB07Lw8701iED5MzKfcDh3WjlV5gbWBK1r7DvGZg7VmaySf5voSpWOlmnoPC8XwpyZdKfiYy8_QgBCYqPGJwWg3gthgIlIXpnQDPDy4=]

- This compound Granular (SBA) - Chemical Supplier Distributor ChemCeed. (n.d.). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPMnrwoQfdIQqp4fZMFy504RbrRb9-Wn2elXhxY8gNetkwMgmzstYMkvvw2NEB1Pm52yOKs9KXZnl1adVt7hGUtDm1DbwFSo_OyjA1TSgm7-aq9XGLYv3RYxl7ivoehtZKLPfTbQ==]

- Product Focus: this compound (SBA) - ChemCeed. (2015, March 23). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn5utrjanlH4eXyKk4D0qrQhpGFqE02ySwFi7lnpMeXXa2OnJ5HCz4VV0iS3TI8I1wb4_8HOHUb-FmMM-TmRN55tNuw9ZO5tXYVDjqRywWloeeC_l6RT_ZnC4uGZ1dWAWyAkN-zzMP8Co9q-6I9DUP5Vx4ffu4ng==]

- This compound - Carbonyl Compounds and Derivatives - Sunrise Group. (n.d.). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.

- GPS Safety Summary - this compound - Arkema. (2014, June 10). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNQEMYaAdrrqFSVtFKRrvKlM5zwprK2AV9-mCd1YutpwltH6fzfLZa8bOqnv9n-qwyIU8Y2o05ESbKH3ZJ6q5ocBP8Ujen3qHfaDtN6V3A2_x2vZ1S8NDtv4Gj61D9X3QBS5rZs5QUcYGzmuXB0wEm3vMmbYN6E6WLyd3zpXKn-DbGy7bm9SiGb5dorA-Vdezo8RMxNjXYdC27dvWNNgG4HAQcSNsGQDBsLkmtXzrZ_LT0RUEX3CuZJgOCgPkJngsCM5twtce4RK-thx8P-PDoGghJkp8Dunbzbj9qG_Y=]

- Unlocking the Potential: this compound in High-Performance Lubricants. (n.d.). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9TyeTtDJGrwPxZXMRPxsVwSJhYw3C4Ey-e6-LxfLREoY4USCyN413TUKL25W8NXacVI3NCKdp-jEAgxRYVBPGqaCuqfhPLArlaqiazl2Kdo6qM5URvtEhZL18weezN-hvGJhqPpW-tl5IOOXWUbk_d8VK9ojs6CDaRr0z_gM374ikCauaBnIMuj6tR3vdZdB1o3-akLLtyaYZxUQv97XpbDK5hd_X6Ik1]

- This compound as corrosion inhibitor for hot‐dip galvanized (HDG) steel in 0.1 M NaCl. (n.d.). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcBgjSoW57vQDj61oelfndGaAiwBfIeexnh03K6HLieDhktSBAAQbjt_XIeP_z4awCh10yQUsnuMoj_fvssC9gX9QAJlQIV8YvKiteya5tIy1efZQ9ScD4M1_j0K0q4A7PlyxH8vXOsq2yM-z-icfvENrclQq69ig6DaFb-o0o6bows8IkyQEeJXWtndAg03BE6ULv24ArWDe9LGis2rn2vC-5bardvRPpL0h28jU_NEq6cH0jWwG8Z4VaMN1zLg==]

- This compound - Standard Chemicals International. (n.d.). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZjqwihxdtPVk3rHqVOZYW1iyoSZQRAT34sgW1tiLipROGnb5HYJwxncnYt93RoVjm-fh-j0QVHUr-uQ8pMTvZg3GJmcaMegM9v9aSOyapZk4eMV1N0eSeysUScGAbBI3JMsY9A_7gOOPKOJ7kV-UU]

- This compound (DECANEDIOIC ACID) - Ataman Kimya. (n.d.). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcva46XROi-zIhVx-m_BIDzyDGQi_Ql0QL52XhhFaEJ-Xs4Es2tpN6IqIX--mMJvKeWwIxGojZXz_d4hAkaEh-4br4fFYXyUv7lwxn5nBhD3U-XRiTxZvv_Y1XzZ8uVTDBiCWBeyQbJenC-FFKPn0nDvGLHZ_0BKM198yz0P_7]

- This compound – Biobased carboxylic acid directly processed from castor oil. | Arkema Global. (n.d.). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYU2rMXhdgrwbqW3RlfQtgJmqH_jvSf_Muu8GR-yal43e6Q6RlQ_WENJmMB3QY7ZcOynP8o_jej2hwVWJFXk2AEhsUNc09RDRgsXiZyNMueK3PvWDE4x5w4R6u9ObLwE0q2QCj9VQVqEFkZma1XLsRPIrTlJsheW6lDYT5_H5-kYg0TU49KSyhCa2Z2pGqk1CJaF76pXUMJQ==]

- This compound Product Overview - Nova Industries. (n.d.). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIBxCqeVDFncmqynKUl7YfriyBLbFnTQSqyNoT_3tK0xro1nX4zicKFrtdSzeHsoEDEYA1f5gndthybBTvM6etcQujcCXuXUsFuuKnFYWW_L3083sYSHtCeoLCoLgtm815en1rNRufYinQhA==]

- This compound – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIh3ZBkbhmqCpxC1mDAM9zSAI-zNzVIyaPHbqAX7CN1DF1MaOranlec4u6165QAlpXwQbeuFMvn-Z8L_tjDQrk96r-IBJXWcX7i7dBcuJQNlCEbMVeZjaZU-imofbs_1zsggZRDTrLuP9ifdc8fwGc-K7JQM4K_RtvCbu3NrpSsuFFV1PXJ5L7jzo2SuFbXuJjsIlUMAXAhz1HAoy6MQ==]

- This compound — A Bio-based Dicarboxylic Acid for Polymers, Lubricants & Cosmetics - Nova Industries. (2025, December 23). Retrieved January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7pRZqDX-jy99miSc4gLsA_QnhOGJNQHAIQYqZsgh4qQBhB7faNpbpu6CYGVU55BnPhQK5FJ1bxCcPEOQ8KHxlvzfaNYSZOou_Er9tL9m0C0O9_f87Zsh9DTFsTutPSIfA0sUHp3Cn0mqkiBhDFEJrxnmrWNIs2giV-JxVytv6-Hkc9hVoH7EoG8-sxr7uJE7f3VGoSMGdm7ON]

Sources

- 1. This compound — A Bio-based Dicarboxylic Acid for Polymers, Lubricants & Cosmetics - Castor Oil & Castor Derivatives Manufacturer in Gujarat, India | Nova Industries [novaind.in]

- 2. nbinno.com [nbinno.com]

- 3. This compound Product Overview - Castor Oil & Castor Derivatives Manufacturer in Gujarat, India | Nova Industries [novaind.in]

- 4. atamankimya.com [atamankimya.com]

- 5. This compound [medbox.iiab.me]

- 6. This compound | C10H18O4 | CID 5192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. greenchemindustries.com [greenchemindustries.com]

- 11. 111-20-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. lookchem.com [lookchem.com]

- 13. This compound - High-Quality for Versatile Applications | PENPET [penpet.com]

- 14. Wintrol® this compound (Decanedioic Acid) Manufacturer | Wincom, Inc. [wincom-inc.com]

- 15. This compound Granular (SBA) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 16. This compound - Carbonyl Compounds and Derivatives - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 17. arkema.com [arkema.com]

- 18. Product Focus: this compound (SBA) - ChemCeed [chemceed.com]

- 19. arkema.com [arkema.com]

- 20. researchgate.net [researchgate.net]

- 21. standardchemicals.com.au [standardchemicals.com.au]

- 22. taylorandfrancis.com [taylorandfrancis.com]

Introduction: The Significance of α,ω-Dicarboxylic Acids in Biology and Industry

An In-depth Technical Guide to the Biosynthesis of α,ω-Dicarboxylic Acids, Including Sebacic Acid, in Plants

This compound, a ten-carbon α,ω-dicarboxylic acid (decanedioic acid), is a high-value chemical intermediate with diverse industrial applications.[1] It serves as a monomer for producing high-performance polymers like Nylon 6,10, and is used in the manufacturing of plasticizers, lubricants, hydraulic fluids, and cosmetics.[1][2][3] Commercially, this compound is primarily derived from the alkaline pyrolysis of ricinoleic acid, a component of castor oil.[3][4][5]

While a direct, high-flux pathway dedicated solely to this compound synthesis is not a prominent feature in most plants, the enzymatic machinery for its production exists within a broader and fundamentally important metabolic context: the biosynthesis of protective biopolymers. Plants produce a variety of α,ω-dicarboxylic acids as essential building blocks for cutin and suberin.[6][7][8] These lipid polyesters form protective barriers on the surfaces of leaves, roots, and fruits, preventing water loss and protecting against pathogens.[6][9] This guide provides a detailed exploration of the core biosynthetic pathway responsible for producing these crucial dicarboxylic acids, offering insights for researchers in plant science, biotechnology, and sustainable chemical production.

The Core Biosynthetic Pathway: From Fatty Acid Precursors to α,ω-Dicarboxylic Acids

The synthesis of α,ω-dicarboxylic acids is a multi-step oxidative process that begins with common long-chain fatty acids. The pathway is primarily localized to the endoplasmic reticulum (ER).[10]

1. Precursor Synthesis: The journey begins in the plastids, where the fatty acid synthase (FAS) complex produces C16 and C18 saturated and monounsaturated fatty acids, such as palmitic acid (16:0), stearic acid (18:0), and oleic acid (18:1).[11] These fatty acids are then exported to the cytoplasm and activated to their coenzyme A (CoA) esters for subsequent modifications at the ER.

2. The Critical ω-Oxidation Cascade: The conversion of a fatty acid's terminal methyl (ω) group into a carboxylic acid requires a three-step enzymatic cascade.

-

Step 1: ω-Hydroxylation: The initial and rate-limiting step is the hydroxylation of the terminal carbon to form an ω-hydroxy fatty acid.[8] This reaction is catalyzed by cytochrome P450-dependent monooxygenases (P450s), which are heme-containing enzymes.[10][12] In plants, P450s from the CYP86 and CYP94 families are the primary catalysts for this reaction.[12][13][14] These enzymes utilize molecular oxygen and electrons from NADPH, transferred via a cytochrome P450 reductase, to insert a hydroxyl group onto the terminal methyl group of the fatty acid chain.[15]

-

Step 2: Oxidation to an ω-Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an ω-oxo fatty acid (an aldehyde). This step is catalyzed by a long-chain alcohol dehydrogenase (LAD).

-

Step 3: Oxidation to a Dicarboxylic Acid: Finally, the terminal aldehyde group is oxidized to a carboxylic acid, yielding the α,ω-dicarboxylic acid. This reaction is carried out by a long-chain fatty aldehyde dehydrogenase (ALDH).

This three-step oxidation of the ω-carbon transforms a monofunctional fatty acid into a bifunctional dicarboxylic acid, which is now capable of participating in polymerization reactions to build the complex structures of cutin and suberin.

Caption: The ω-oxidation pathway for α,ω-dicarboxylic acid synthesis.

Key Enzyme Families in Dicarboxylic Acid Biosynthesis

The functionality of this pathway hinges on specific enzyme families, primarily the cytochrome P450s, which exhibit remarkable substrate specificity and are subject to complex regulation.

| Enzyme Family | Key Members in Plants | Substrates | Products | Biological Role |

| Cytochrome P450 | CYP86A, CYP86B, CYP94A, CYP704B | Long-chain fatty acids (C12-C22) | ω-Hydroxy fatty acids | Cutin and suberin biosynthesis, sporopollenin formation.[12][14] |

| Alcohol Dehydrogenase | Various NAD⁺-dependent | ω-Hydroxy fatty acids | ω-Oxo fatty acids | Intermediate step in ω-oxidation. |

| Aldehyde Dehydrogenase | Various NAD⁺-dependent | ω-Oxo fatty acids | α,ω-Dicarboxylic acids | Final step in ω-oxidation. |

Cytochrome P450s: The Gatekeepers of ω-Oxidation

The CYP86 and CYP94 families are the most extensively studied P450s involved in fatty acid metabolism.[12][15]

-

CYP86 Family: Members like Arabidopsis thaliana CYP86A1 have been definitively shown to be fatty acid ω-hydroxylases crucial for suberin formation.[14] These enzymes often prefer saturated and monounsaturated C16 to C18 fatty acids.

-

CYP94 Family: This family is particularly interesting due to its role in both developmental and defense signaling. For instance, CYP94B1, CYP94B3, and CYP94C1 are involved in the sequential ω-oxidation of the plant hormone jasmonoyl-isoleucine (JA-Ile), a process that catabolizes and inactivates the hormone signal.[16][17][18] This demonstrates their potent and specific ω-oxidation activity. CYP94B3 efficiently hydroxylates JA-Ile, while CYP94C1 preferentially catalyzes the subsequent oxidation to a carboxylic acid, highlighting a functional specialization within the family.[17][19] This specialization provides a model for how the sequential oxidation to dicarboxylic acids may be precisely controlled.

Experimental Methodologies for Studying the Pathway

Validating the function of enzymes and quantifying the products of the this compound biosynthesis pathway requires robust experimental protocols.

Protocol 1: Functional Characterization of P450 Enzymes via Heterologous Expression

This workflow is essential for confirming the specific catalytic activity of a candidate P450 enzyme.

Caption: Workflow for heterologous expression and assay of a P450 enzyme.

Detailed Steps:

-

Gene Cloning: Isolate the full-length coding sequence of the target P450 gene from plant tissue RNA via RT-PCR. Clone this sequence into a suitable expression vector, such as one designed for galactose-inducible expression in yeast.

-

Yeast Transformation: Transform the expression construct into a suitable yeast strain (e.g., WAT11), which co-expresses an Arabidopsis cytochrome P450 reductase to ensure efficient electron transfer.

-

Microsome Isolation: Grow the transformed yeast culture and induce protein expression. Harvest the cells, break them open mechanically (e.g., with glass beads), and isolate the microsomal fraction, which contains the ER-localized P450 enzyme, via differential centrifugation.

-

Enzyme Assay: Resuspend the microsomes in a reaction buffer containing the fatty acid substrate (e.g., decanoic acid), and initiate the reaction by adding NADPH. Incubate at a controlled temperature (e.g., 28°C) with shaking.

-

Causality Insight: NADPH is essential as it provides the reducing equivalents (electrons) that the P450 enzyme needs to activate molecular oxygen for the hydroxylation reaction.

-

-

Product Analysis: Stop the reaction by acidifying, and extract the lipids with an organic solvent like ethyl acetate. Evaporate the solvent and derivatize the products to make them volatile for gas chromatography. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Analyze the derivatized products using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the ω-hydroxy fatty acid product.

-

Self-Validation: A control reaction using microsomes from yeast transformed with an empty vector should be run in parallel. The product peak should only be present in the sample with the expressed P450 enzyme, confirming its catalytic activity.

-

Protocol 2: Analysis of α,ω-Dicarboxylic Acids from Plant Suberin

This protocol allows for the in-planta quantification of this compound and other dicarboxylic acids as components of the suberin polymer.

Caption: Workflow for the analysis of suberin monomers from plant tissue.

Detailed Steps:

-

Tissue Preparation: Isolate the tissue of interest (e.g., root endodermis or periderm). To ensure analysis is specific to the polymer, soluble lipids and waxes must be removed by exhaustive extraction with a series of organic solvents (e.g., chloroform, methanol).

-

Causality Insight: This delipidation step is critical to prevent contamination from free fatty acids or wax esters, which would otherwise confound the analysis of the polymer-bound monomers.

-

-

Suberin Depolymerization: Chemically break the ester bonds of the suberin polymer to release the constituent monomers. A common method is transesterification with boron trifluoride in methanol (BF₃-methanol) or methanolic HCl under heat. This process simultaneously cleaves the ester linkages and converts the released carboxylic acids into their methyl ester derivatives (FAMEs).

-

Monomer Extraction and Derivatization: Extract the FAMEs from the reaction mixture into an organic solvent. Evaporate the solvent and treat the residue with a silylating agent like BSTFA to convert any free hydroxyl groups into trimethylsilyl (TMS) ethers.

-

GC-MS Quantification: Analyze the derivatized monomers by GC-MS. The different monomers (ω-hydroxy fatty acids, dicarboxylic acids, etc.) will separate based on their retention times, and their mass spectra will allow for positive identification. Quantification is achieved by comparing the peak area of each monomer to that of a known amount of an internal standard (e.g., pentadecanoic acid) added at the beginning of the extraction.

Conclusion and Future Directions

The biosynthesis of this compound and other α,ω-dicarboxylic acids in plants is a fascinating example of metabolic adaptation, turning simple fatty acids into bifunctional monomers for constructing essential protective barriers. The pathway, centered around the ω-oxidation activity of cytochrome P450 enzymes from the CYP86 and CYP94 families, is well-established. For researchers, understanding this pathway provides the molecular tools to probe plant development, stress responses, and the synthesis of natural polymers.

For drug development and industrial biotechnology professionals, this pathway represents a rich source of enzymes for biocatalytic applications.[7] By harnessing the power of plant P450s and dehydrogenases, it is possible to engineer microbial cell factories or develop in vitro enzymatic cascades for the sustainable production of this compound and other valuable dicarboxylic acids from renewable fatty acid feedstocks, moving beyond reliance on traditional chemical synthesis.[20][21] Future research will likely focus on discovering novel P450s with enhanced activity or altered substrate specificity and optimizing metabolic pathways in engineered organisms to achieve industrially viable production titers.

References

-

Pinot, F., & Beisson, F. (2011). Cytochrome P450 metabolizing fatty acids in plants: characterization and physiological roles. FEBS Journal, 278(2), 195–205. [12][15]

-

Philippe, G., et al. (2020). Cutin and suberin: assembly and origins of specialized lipidic cell wall scaffolds. Current Opinion in Plant Biology, 55, 11–20. [6]

-

Franke, R., & Schreiber, L. (2007). The Biopolymers Cutin and Suberin. In Annual Plant Reviews Vol. 24: Biology of the Plant Cuticle. Blackwell Publishing Ltd. [9]

-

Kandel, S., et al. (2006). Cytochrome P450-dependent fatty acid hydroxylases in plants. Phytochemistry Reviews, 5(2-3), 359–372. [10]

-

Howe, G. A., et al. (2000). Cytochrome P450-Dependent Metabolism of Oxylipins in Tomato. Cloning and Expression of Allene Oxide Synthase and Fatty Acid Hydroperoxide Lyase. Plant Physiology, 123(2), 711–724. [22]

-

Heitz, T., et al. (2012). Cytochromes P450 CYP94C1 and CYP94B3 Catalyze Two Successive Oxidation Steps of Plant Hormone Jasmonoyl-isoleucine for Catabolic Turnover. Journal of Biological Chemistry, 287(9), 6296–6306. [17][19]

-

Lü, S., et al. (2009). The biosynthesis of cutin and suberin as an alternative source of enzymes for the production of bio-based chemicals and materials. Biochimie, 91(6), 683-688. [7]

-

Cohen, H., et al. (2022). The Key Enzymes in the Suberin Biosynthetic Pathway in Plants: An Update. International Journal of Molecular Sciences, 23(19), 11333. [11]

-

Beisson, F., et al. (2012). Solving the puzzles of cutin and suberin polymer biosynthesis. Current Opinion in Plant Biology, 15(3), 329-336. [23]

-

Ataman Kimya. This compound (Dicarboxylic Acid). Product Information.

-

Poudel, A., et al. (2016). Functional Characterization of CYP94-Genes and Identification of a Novel Jasmonate Catabolite in Flowers. PLoS ONE, 11(7), e0159875. [16][18][24]

-

Sanders, R. J. (2001). The biological significance of ω-oxidation of fatty acids. Journal of Clinical Biochemistry and Nutrition, 31(1), 1-13. [8]

-

Dobritzsch, D., et al. (2009). CYP704B1 Is a Long-Chain Fatty Acid ω-Hydroxylase Essential for Sporopollenin Synthesis in Pollen of Arabidopsis. Plant Physiology, 151(2), 574–589. [25]

-

Grokipedia. (n.d.). This compound. [1]

-

Serra, O., et al. (2016). Fatty acid ω-hydroxylases from Solanum tuberosum. Planta, 244(5), 1041-1054. [14]

-

ChemCeed. (2016). Chemical Synthesis of this compound. Product News. [4]

-

CastorOil.in. (n.d.). This compound -Production Process,Properties, Applications and Uses. [2]

-

ChemicalBook. (2024). This compound: An Overview of its Properties, Composition, and Applications. [5]

-

Wikipedia. (n.d.). This compound. [3]

-

Kim, Y., et al. (2015). Microbial production of this compound from a renewable source: production, purification, and polymerization. Green Chemistry, 17(5), 2844-2851. [20][21]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. castoroil.in [castoroil.in]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Chemical Synthesis of this compound - ChemCeed [chemceed.com]

- 5. This compound: An Overview of its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Biopolymers Cutin and Suberin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Cytochrome P450 metabolizing fatty acids in plants: characterization and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytochrome P450-dependent fatty acid hydroxylases in plants | Semantic Scholar [semanticscholar.org]

- 14. Fatty acid ω-hydroxylases from Solanum tuberosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. Functional Characterization of CYP94-Genes and Identification of a Novel Jasmonate Catabolite in Flowers | PLOS One [journals.plos.org]

- 17. Cytochromes P450 CYP94C1 and CYP94B3 Catalyze Two Successive Oxidation Steps of Plant Hormone Jasmonoyl-isoleucine for Catabolic Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BioKB - Publication [biokb.lcsb.uni.lu]

- 19. jedlampelab.org [jedlampelab.org]

- 20. researchgate.net [researchgate.net]

- 21. Microbial production of this compound from a renewable source: production, purification, and polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Cytochrome P450-Dependent Metabolism of Oxylipins in Tomato. Cloning and Expression of Allene Oxide Synthase and Fatty Acid Hydroperoxide Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Functional Characterization of CYP94-Genes and Identification of a Novel Jasmonate Catabolite in Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

Foreword: Beyond the Datasheet – A Crystalline Perspective on Sebacic Acid

An In-Depth Technical Guide to the Physical Properties of Sebacic Acid Crystals

For Researchers, Scientists, and Drug Development Professionals

This compound, a naturally occurring ten-carbon dicarboxylic acid, is far more than a simple chemical intermediate.[1][2] Derived primarily from castor oil, it represents a cornerstone in the development of high-performance, sustainable materials.[3] For professionals in drug development, its true potential lies in its solid-state properties. The arrangement of molecules within a crystal lattice dictates critical parameters such as solubility, stability, and dissolution rate—factors that are paramount in formulation and drug delivery system design.[4][5]

This guide moves beyond basic specifications to provide a detailed, mechanistic understanding of the physical properties of this compound crystals. We will explore the causality behind its observed characteristics, grounding our discussion in the principles of crystallography, thermal analysis, and spectroscopy. The objective is to equip researchers with the field-proven insights necessary to harness the full potential of this versatile molecule, particularly in the synthesis of biocompatible and biodegradable polymers for advanced therapeutic applications.[5][6]

The Crystalline Architecture: From Molecular Structure to Solid-State Form

The macroscopic properties of a crystal are a direct consequence of the precise, repeating arrangement of its constituent molecules. For this compound, this architecture is well-defined and has been elucidated through single-crystal X-ray diffraction studies.[7][8]

Crystal System and Space Group

At ambient conditions, this compound crystallizes in the monoclinic system, belonging to the P2₁/c space group.[7] This classification is not merely academic; it dictates the symmetry elements present within the crystal, influencing everything from its morphology (shape) to its mechanical properties. The centrosymmetric nature of the P2₁/c space group is significant. The crystal structure analysis reveals that individual this compound molecules are themselves centrosymmetric, with the center of the C4-C4' bond acting as a center of inversion.[7][8]

The fundamental insight from its crystal structure is the formation of infinite chains through hydrogen bonding. Two this compound molecules form a syn-syn carboxylic acid dimer , where the carboxyl groups of two molecules are linked by strong O-H···O hydrogen bonds.[8] These dimeric units are then arranged head-to-tail, forming infinite chains that propagate through the crystal lattice. This robust hydrogen-bonding network is the primary reason for its relatively high melting point and thermal stability.

Unit Cell Parameters

The unit cell is the fundamental repeating block of the crystal. Its dimensions are a precise fingerprint of the crystalline phase. The data below was determined at 180 K to minimize thermal motion and achieve higher precision.[7]

| Parameter | Value | Source |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁/c | [7] |

| a | 10.9197 (7) Å | [7] |

| b | 4.9876 (6) Å | [7] |

| c | 9.964 (1) Å | [7] |

| β | 92.273 (6)° | [7] |

| Volume (V) | 542.27 (9) ų | [7] |

| Molecules per cell (Z) | 2 | [7] |

| Calculated Density (Dₓ) | 1.239 Mg m⁻³ | [7] |

These parameters are critical for powder X-ray diffraction (PXRD) analysis, a common technique used for phase identification and quality control in pharmaceutical development. Any deviation from these values could indicate the presence of a different polymorph, a solvate, or impurities.

Caption: Simplified 2D view of hydrogen-bonded dimers forming chains.

Thermal Behavior: Stability and Phase Transitions

The thermal properties of this compound are critical for determining its processing window (e.g., in melt extrusion for polymer synthesis) and storage stability. The primary techniques for this analysis are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[9]

Melting Point and Enthalpy of Fusion

This compound exhibits a sharp, well-defined melting point, characteristic of a pure crystalline substance.

| Property | Value Range | Source |

| Melting Point (Tₘ) | 131 - 137 °C | [10][11][12] |

| Boiling Point (B.P.) | 294.5 °C (at 100 mmHg) | |

| Flash Point | ~220 °C | [10] |

A DSC analysis reveals a single endothermic peak corresponding to the melting transition. The temperature at the peak maximum is taken as the melting point (Tₘ), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus). For a pure, highly crystalline sample, this peak will be sharp and narrow. The presence of impurities typically broadens the peak and depresses the melting point, a phenomenon known as melting point depression.[13]

Thermal Stability

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to determine the onset of thermal decomposition. Under an inert atmosphere (e.g., nitrogen), this compound is thermally stable up to well beyond its melting point.[14] Significant weight loss typically begins above 200°C, indicating the temperature at which the molecule starts to break down. This high thermal stability is a key advantage in the synthesis of polymers like Nylon 6,10 and other polyesters, which often require high reaction temperatures.[3]

Caption: General experimental workflow for DSC and TGA analysis.

Solubility Profile: A Key to Purification and Formulation

The solubility of an active pharmaceutical ingredient (API) or an excipient is a critical determinant of its bioavailability and formulation feasibility. This compound's solubility is dictated by its molecular structure: a long, nonpolar ten-carbon chain (-(CH₂)₈-) and two polar carboxylic acid groups (-COOH).[15]

| Solvent | Solubility | Rationale | Source |

| Water | Slightly/Poorly Soluble | The long, hydrophobic hydrocarbon chain dominates the molecule's character, limiting its interaction with polar water molecules. | [1][15] |

| Ethanol | Soluble | Ethanol has both a polar hydroxyl group and a nonpolar ethyl group, allowing it to effectively solvate both ends of the this compound molecule. | [1][3][15] |

| Diethyl Ether | Soluble | Ether is a relatively nonpolar solvent that can effectively solvate the long hydrocarbon chain. | [1][3][11] |

| Acetone | Soluble | A polar aprotic solvent that can interact favorably with the carboxylic acid groups. | [10][15] |

| Benzene, Petroleum Ether | Insoluble | These nonpolar solvents cannot effectively solvate the polar carboxylic acid groups and disrupt the strong intermolecular hydrogen bonds in the crystal lattice. | [1][11] |

This differential solubility is the basis for its purification via recrystallization . Crude this compound can be dissolved in a minimal amount of a hot solvent in which it is highly soluble (like water or ethanol).[13] As the solution cools, the solubility decreases, and pure this compound crystallizes out, leaving impurities behind in the solvent.[13][16] The choice of solvent is critical; for instance, using a solvent with a boiling point higher than the melting point of impure this compound can cause the compound to "oil out" instead of crystallizing.[13]

Spectroscopic Fingerprinting

Spectroscopic techniques provide a unique fingerprint of a molecule, allowing for unambiguous identification and structural elucidation.

Infrared (IR) and Raman Spectroscopy

Both IR and Raman spectroscopy probe the vibrational modes of a molecule. For this compound, the most characteristic signals arise from the carboxylic acid functional group.

-

O-H Stretch: A very broad absorption band is typically observed in the FTIR spectrum from ~2500 to 3300 cm⁻¹.[17] This broadening is a hallmark of the strong hydrogen bonding present in the carboxylic acid dimers.

-

C=O Stretch: A strong, sharp absorption appears around 1700 cm⁻¹.[17] This is the characteristic carbonyl stretch of the carboxylic acid group.

-

C-H Stretches: Absorptions from the methylene (-CH₂-) groups in the aliphatic chain appear just below 3000 cm⁻¹ (typically 2850-2930 cm⁻¹).[18]

These characteristic peaks can be used to monitor chemical reactions, such as the polymerization of this compound into a polyanhydride, where the broad O-H band disappears and new anhydride carbonyl peaks emerge.[17]

Relevance in Drug Development

The physical properties of this compound are directly relevant to its application in the pharmaceutical industry, primarily as a monomer for creating biocompatible and biodegradable polymers for drug delivery.[6][19]

-

Polymer Synthesis: Its high thermal stability allows it to be used in melt polycondensation reactions to synthesize polymers like poly(glycerol sebacate) (PGS) and poly(this compound) (PSA).[4][5] These polymers are prized for their tunable degradation rates and non-toxic degradation products.[5]

-

Controlled Release: Polyanhydrides based on this compound, such as those used in Gliadel® wafers, degrade via surface erosion.[6] This provides a zero-order drug release profile, which is ideal for sustained and controlled delivery of therapeutic agents directly to a target site.[5]

-

Biocompatibility: The fact that this compound is a naturally occurring metabolite contributes to the excellent biocompatibility of its derived polymers, making them suitable for implants and tissue engineering scaffolds.[19][20]

Caption: Role of this compound's properties in creating drug delivery systems.

Appendix: Experimental Protocols

A.1 Protocol: Recrystallization of this compound for Purification

-

Objective: To purify crude this compound by removing soluble and insoluble impurities based on differential solubility.

-

Causality: This protocol leverages the high solubility of this compound in hot water and its poor solubility in cold water.[13] Impurities with different solubility profiles will either remain undissolved in the hot solution or stay dissolved in the cold mother liquor.

-

Methodology:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water (a good starting point is ~20 mL per gram of acid). Heat the mixture on a hot plate with stirring. Add small aliquots of hot water until all the this compound has just dissolved. Rationale: Using the minimum amount of solvent is crucial to maximize yield.[13]

-

Hot Filtration (if necessary): If any insoluble impurities are visible, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. Rationale: Pre-warming prevents premature crystallization of the product in the funnel.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Rationale: Slow cooling promotes the formation of larger, purer crystals.[13]

-

Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water. Rationale: The cold solvent removes any remaining soluble impurities without dissolving a significant amount of the product.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 80-100°C) until a constant weight is achieved.[21]

-

A.2 Protocol: Thermal Analysis by DSC

-

Objective: To determine the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of this compound crystals.

-

Causality: DSC measures the heat flow into a sample relative to a reference as a function of temperature. A phase transition like melting requires energy (endothermic), which is detected as a peak. The peak's position and area provide quantitative data on the transition.[9]

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into an aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed pan to serve as a reference.[9]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min). Rationale: The inert atmosphere prevents oxidative degradation during heating.[9]

-

Thermal Program: Employ a heat-cool-heat cycle.

-

First Heat: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its melting point (e.g., 160°C) at a constant rate (e.g., 10°C/min). Rationale: This scan reveals the initial thermal properties and removes the sample's prior thermal history.[22]

-